CID 78063262
CAS No.:
Cat. No.: VC19605795
Molecular Formula: Al2Ni3
Molecular Weight: 230.043 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | Al2Ni3 |
|---|---|
| Molecular Weight | 230.043 g/mol |
| Standard InChI | InChI=1S/2Al.3Ni |
| Standard InChI Key | SPUNYADLDZUFPB-UHFFFAOYSA-N |
| Canonical SMILES | [Al].[Al].[Ni].[Ni].[Ni] |
Introduction
Chemical Context of PubChem CID Identifiers
PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities for systematic categorization. These identifiers link to detailed records encompassing structural, physicochemical, and bioactivity data . The absence of CID 78063262 in the provided sources indicates either limited research or restricted accessibility to its profile.
Structural Analog: CID 78021172
Molecular Composition and Properties
CID 78021172 is a heterocyclic organic compound with the molecular formula C₂₆H₂₃FN₆O₄ and a molecular weight of 502.5 g/mol . Its structure integrates a triazolo[1,5-a]pyrimidine core functionalized with a 4-fluorophenylmethylcarbamoyl group and a methyl indenecarboxylate moiety.
Key Functional Groups
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Triazolopyrimidine Core: A bicyclic system combining triazole and pyrimidine rings, often associated with kinase inhibition and anticancer activity .
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Fluorinated Aromatic Group: The 4-fluorophenyl group enhances metabolic stability and bioavailability through electronegative effects .
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Methyl Ester: A common prodrug moiety that improves membrane permeability .
Synthetic Pathways
The compound is synthesized via sequential coupling reactions:
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Amide Bond Formation: Reaction of 7-carboxy- triazolo[1,5-a]pyrimidine with 4-fluorobenzylamine.
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Esterification: Methylation of the indenecarboxylic acid intermediate .
Structural Analog: CID 78064052
Organosilane Characteristics
CID 78064052 is an organosilane with the formula C₁₆H₂₂Si and a molecular weight of 242.43 g/mol . Its structure features a silicon atom bonded to a cyclopentyl-substituted butane chain and a phenyl group.
Structural Features
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Silicon-Carbon Bond: Imparts thermal stability and resistance to oxidation .
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Cyclopentyl Group: Enhances hydrophobicity and steric bulk, influencing substrate binding in catalytic applications .
Applications in Materials Science
Organosilanes like CID 78064052 are pivotal in:
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Surface Functionalization: Improving adhesion in polymer composites .
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Catalysis: Serving as ligands in transition-metal complexes .
Methodological Considerations for CID 78063262
Assuming CID 78063262 shares structural motifs with the analogs above, its potential attributes can be extrapolated:
Hypothetical Molecular Framework
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Core Structure: Likely a heterocycle or organometallic system based on numbering proximity to CID 78064052.
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Functional Groups: Possible inclusion of halogens (e.g., fluorine) or ester groups for bioactivity or synthetic versatility.
Predictive Physicochemical Properties
| Property | Estimated Value |
|---|---|
| Molecular Weight | 300–400 g/mol |
| LogP (Lipophilicity) | 2.5–4.0 |
| Hydrogen Bond Donors | 0–2 |
Research Implications and Future Directions
The absence of explicit data for CID 78063262 underscores gaps in publicly available chemical databases. Future efforts should prioritize:
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Synthetic Exploration: Targeted synthesis and characterization of CID 78063262.
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Bioactivity Screening: Assays for antimicrobial, anticancer, or catalytic potential.
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Computational Modeling: In silico predictions of reactivity and binding affinity.
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